molecular formula C23H27BrN2O5S B2862504 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide CAS No. 864976-26-1

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

Cat. No. B2862504
CAS RN: 864976-26-1
M. Wt: 523.44
InChI Key: LCGWLNHAUUACSA-BZZOAKBMSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions (e.g., temperature, pressure) used in each step of the synthesis .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reagents and conditions that cause the compound to react, as well as the products of these reactions .


Physical And Chemical Properties Analysis

This includes determining properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (e.g., UV/Vis, IR, NMR) may also be analyzed .

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

One area of application for similar compounds involves photodynamic therapy (PDT), a treatment method that uses photosensitizing agents, along with light, to kill cancer cells. A study highlights the synthesis and characterization of new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds have shown remarkable properties as photosensitizers for PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antifungal Agents

Compounds with thiazole and benzothiazole moieties have been synthesized for their potential antimicrobial and antifungal activities. For instance, a series of compounds were evaluated for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, and for their inhibitory action against various strains of fungi. These thiazole derivatives could offer valuable therapeutic interventions for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Anticonvulsant Agents

Another significant area of research involves the development of anticonvulsant agents. A series of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones were synthesized and evaluated for their activity against seizures. Some of these compounds demonstrated significant activity against tonic and clonic seizures without showing signs of neurotoxicity or hepatotoxicity, highlighting their potential as safe anticonvulsant medications (Ugale et al., 2012).

Anticancer Activity

Research into the anticancer properties of thiazolide compounds has also been conducted, revealing that novel thiazolide derivatives can induce apoptosis in colorectal tumor cells. The study indicates that specific structural features of these compounds are crucial for interacting with cellular targets and inducing cell death, which could lead to new therapeutic strategies for treating colon cancer (Brockmann et al., 2014).

Mechanism of Action

If the compound is biologically active, studies may be conducted to determine how it interacts with biological systems. This could involve in vitro or in vivo studies .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. Safety data sheets (SDS) are often used as a source of this information .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential applications. For example, if the compound shows biological activity, further studies could be conducted to assess its potential as a drug .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrN2O5S/c1-5-29-18-12-15(13-19(30-6-2)21(18)31-7-3)22(27)25-23-26(10-11-28-4)17-9-8-16(24)14-20(17)32-23/h8-9,12-14H,5-7,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGWLNHAUUACSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide

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